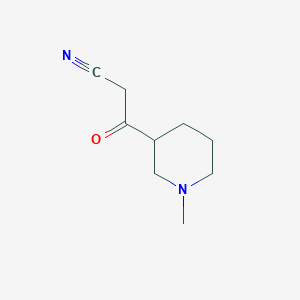
3-(1-Methyl-3-piperidyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876674 is a chemical compound with unique properties that have garnered significant interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876674 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the use of a two-step tangential-flow filtration (TFF) process. This method includes an additional ethanol removal step prior to the particle fusion process, which helps in improving the properties of the compound .
Industrial Production Methods: In industrial settings, the production of MFCD32876674 is optimized to ensure high yield and purity. The two-step TFF method is employed to enhance the stability, transfection efficiency, and in vivo distribution of the compound. This method has shown significant improvements in the properties of MFCD32876674, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: MFCD32876674 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32876674 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of MFCD32876674 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated products, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
MFCD32876674 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a catalyst in certain processes. In biology, it has potential applications in drug delivery and gene therapy due to its ability to form stable complexes with biological molecules. In medicine, MFCD32876674 is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of MFCD32876674 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved in the action of MFCD32876674 are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to MFCD32876674 include other chemical entities with comparable structures and properties. These compounds may share similar functional groups and reactivity patterns, making them useful for comparative studies.
Uniqueness: While similar compounds may exhibit some of these properties, MFCD32876674’s specific characteristics make it particularly valuable for certain applications .
Conclusion
MFCD32876674 is a versatile compound with significant potential in various scientific and industrial applications Its unique properties, coupled with its ability to undergo diverse chemical reactions, make it a valuable tool for researchers and industry professionals
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(1-methylpiperidin-3-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H14N2O/c1-11-6-2-3-8(7-11)9(12)4-5-10/h8H,2-4,6-7H2,1H3 |
InChI Key |
CEFSYLDTGHIKJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13705339.png)
![3-(4-Methoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705340.png)
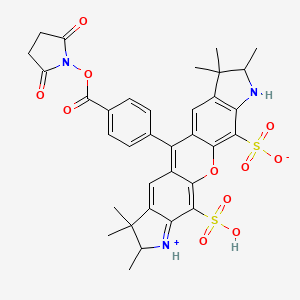
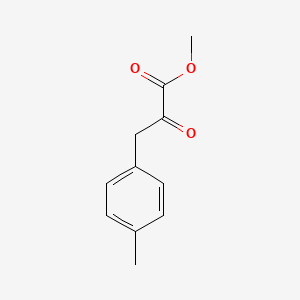
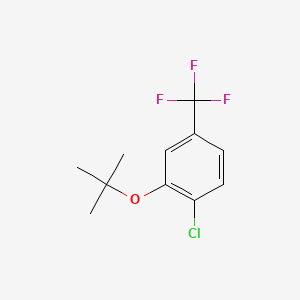
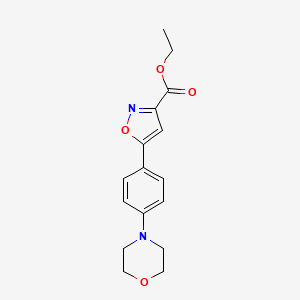
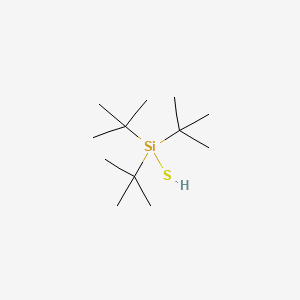
![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705382.png)
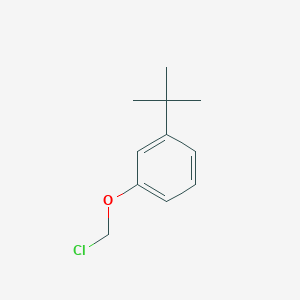

![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)
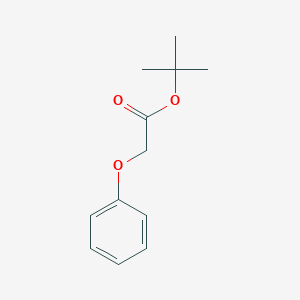
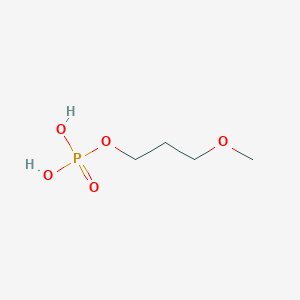
![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)
